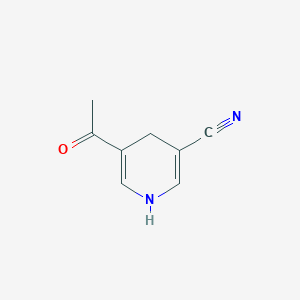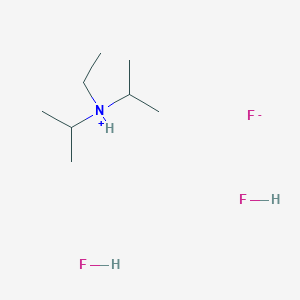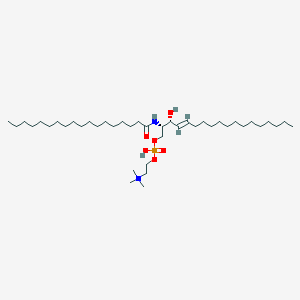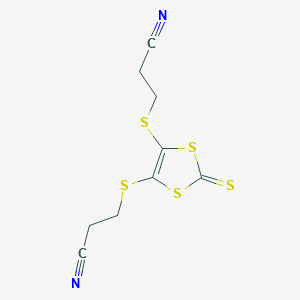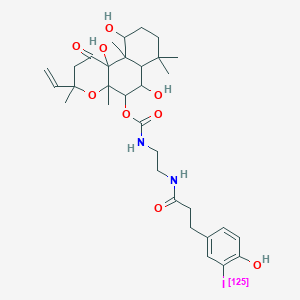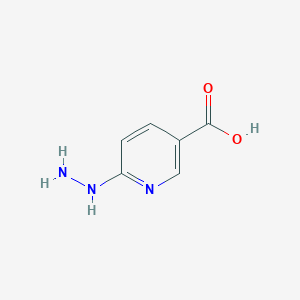
6-肼基烟酸
概述
描述
6-Hydrazinonicotinic acid is a white crystal or crystalline powder . It is soluble in water and acid solution, and slightly soluble in some organic solvents . It has a strong reduction and oxidation .
Synthesis Analysis
The synthesis of 6-Hydrazinonicotinic acid involves the reaction of 6-Chloronicotinic acid (0.30 g; 1.9 mmol) with a 64% hydrazine monohydrate solution (2 mL, 26 mmol) at 100°C for 4 hours . The reaction mixture turns brown and is concentrated to dryness. The residue is dissolved in water and the pH is adjusted to 5.5 with concentrated HCl .Molecular Structure Analysis
The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis
6-Hydrazinonicotinic acid can be prepared by the reaction of hydrazine and 6-chloro nicotinic acid . The specific preparation method uses sodium hydroxide or ammonia to buffer treatment to avoid the occurrence of side reactions .Physical And Chemical Properties Analysis
6-Hydrazinonicotinic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 210.7±24.6 °C . The index of refraction is 1.710 .科学研究应用
Synthesis of Heterocyclic Compounds
6-Hydrazinonicotinic acid: is a versatile precursor in the synthesis of heterocyclic compounds due to its two nucleophilic centers: a hydrazine and a hydrazide moiety. These centers exhibit differentiated reactivity towards electrophiles, allowing for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones . These compounds have potential applications in drug design and as ligands for metal complexes.
Radiopharmaceuticals
HYNIC is a well-established bifunctional technetium-binding ligand used in the synthesis of bioconjugates for radiolabelling with Tc-99m . Its ability to efficiently capture technetium at extremely low concentrations makes it invaluable in the development of radiopharmaceuticals for imaging and therapy.
Organic Synthesis
As a reagent in organic synthesis, 6-Hydrazinonicotinic acid is used to introduce hydrazine functionality into target molecules. This functionality is crucial for the subsequent formation of hydrazones and other derivatives with significant biological activities.
Biochemical Probing
In biochemical research, HYNIC serves as a probe to study various biological processes. Its reactive nature allows it to bind with different biomolecules, facilitating the investigation of their biochemical pathways.
Therapeutic Agent
The compound’s derivatives exhibit a range of biological properties, including anti-inflammatory, analgesic, anticonvulsant, antituberculous, antitumor, anti-HIV, and antimicrobial activities . This makes HYNIC a valuable starting material for the development of new therapeutic agents.
MALDI-MS Analysis of Oligosaccharides
6-Hydrazinonicotinic acid: has been explored as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) analysis of oligosaccharides . Its use enhances the sensitivity and selectivity of the analysis, which is crucial for understanding the structure and function of these biomolecules.
安全和危害
6-Hydrazinonicotinic acid has no special toxicity, but it is still necessary to pay attention to safe operation and avoid contact with skin and eyes . In order to avoid any accidents, pay attention to the correct use and storage of the compound in the laboratory, and follow the relevant safety guidelines and operating procedures .
未来方向
作用机制
Target of Action
6-Hydrazinonicotinic acid (6-HNA) is an organic compound
Mode of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes
Biochemical Pathways
It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways
Pharmacokinetics
It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability
Result of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects
属性
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydrazinonicotinic acid | |
CAS RN |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

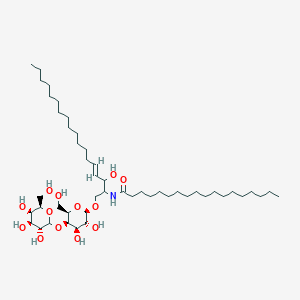
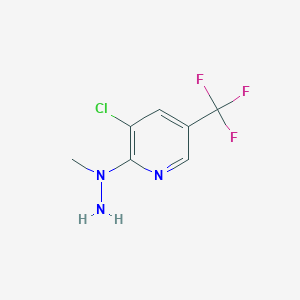
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
